molecular formula C10H10N2O2 B12820754 5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12820754
M. Wt: 190.20 g/mol
InChI Key: OJHQMTBKIVBUMX-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with an appropriate acetylating agent. One common method is the reaction of o-phenylenediamine with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the acetyl group, which may affect its biological activity.

    5-Acetyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but without the methyl group, leading to different chemical properties.

Uniqueness

5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-acetyl-4-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-5-7(6(2)13)3-4-8-9(5)12-10(14)11-8/h3-4H,1-2H3,(H2,11,12,14)

InChI Key

OJHQMTBKIVBUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)N2)C(=O)C

Origin of Product

United States

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